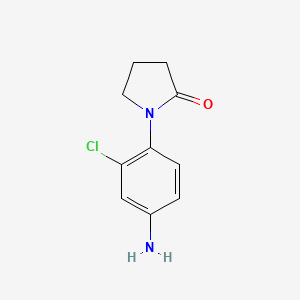

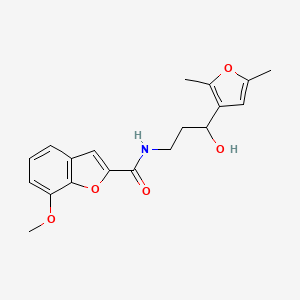

![molecular formula C18H19N5O4 B3008402 2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 878736-47-1](/img/structure/B3008402.png)

2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex molecule that appears to be related to the family of imidazole derivatives. While the provided papers do not directly discuss this specific compound, they do provide insights into the broader class of chemicals to which it belongs. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the first paper discusses the use of imidazol-1-yl-acetic acid as a green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions . This suggests that similar catalytic methods could potentially be applied to synthesize the compound , with modifications to the starting materials and reaction conditions to accommodate the specific structural features of 2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The second paper provides a method for synthesizing 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share some structural similarities with the compound of interest . These methods involve the formation of imidazole rings and could be relevant for understanding the molecular structure of 2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the imidazole ring and any functional groups attached to it. The first paper indicates that imidazol-1-yl-acetic acid can act as a catalyst, which implies that the compound may also have catalytic properties or be reactive under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on their specific substituents and structure. The third paper discusses the crystal structure of an imidazole-4-acetic acid complex, highlighting the importance of hydrogen bonding in the solid-state structure . This information could be extrapolated to predict the potential for hydrogen bonding in 2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid, which may influence its solubility, melting point, and other physical properties.

Wissenschaftliche Forschungsanwendungen

Anion Hosting Properties : Imidazole containing bisphenols, similar in structure to the compound , have been explored for their ability to host anions. These compounds and their salts with various acids demonstrate complex crystal packing and extensive hydrogen bonded structures, indicating potential applications in anion recognition and sensor technologies (Nath & Baruah, 2012).

Luminescence Sensing : Imidazole derivatives have been used to create lanthanide(III)-organic frameworks. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, suggesting their application in luminescence sensing technologies (Shi et al., 2015).

Green Organocatalysis : Imidazol-1-yl-acetic acid has been identified as an efficient and recyclable organocatalyst for the synthesis of certain compounds. Its water solubility and ease of separation from products highlight its potential in green chemistry applications (Nazari et al., 2014).

Formation of Complexes with Metals : Research into the formation of complexes between certain metals and ligands, including imidazole derivatives, has been conducted. This study provides insights relevant to the field of coordination chemistry, potentially guiding the development of new materials and catalysts (Tekade et al., 2018).

Eigenschaften

IUPAC Name |

2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4/c1-10-4-5-12(8-11(10)2)21-6-7-22-14-15(19-17(21)22)20(3)18(27)23(16(14)26)9-13(24)25/h4-5,8H,6-7,9H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBLQZZURYLKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)

![methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3008325.png)

![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)

![1-[4-(2-Amino-4,5-dichlorophenyl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B3008334.png)

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3008340.png)